molecular formula C17H20N2O2 B1683271 Tropicamide CAS No. 1508-75-4

Tropicamide

Cat. No.: B1683271
CAS No.: 1508-75-4
M. Wt: 284.35 g/mol
InChI Key: BGDKAVGWHJFAGW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tropicamide is a muscarinic receptor antagonist . Its primary targets are the muscarinic acetylcholine (mACh) receptors . These receptors play a crucial role in transmitting signals in the nervous system. This compound acts as a non-selective antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, on these receptors .

Mode of Action

This compound works by non-selectively blocking muscarinic receptors . It relaxes the pupillary sphincter muscle, leading to the dilation of the pupil . By blocking the muscarinic receptors of the ciliary body, this compound also prevents accommodation , which is the eye’s ability to change its focus from distant to near objects.

Biochemical Pathways

This compound affects the cholinergic pathways in the eye. It competes with acetylcholine for uptake at the receptor sites, thereby blocking its action . This blockade leads to relaxation of the pupillary sphincter muscle and the ciliary muscle, resulting in pupil dilation and prevention of accommodation .

Pharmacokinetics

This compound is administered as eye drops . The onset of this compound-induced mydriasis (pupil dilation) is about 10 to 15 minutes, with optimal effect occurring 25 to 30 minutes post-administration . Mydriasis caused by this compound wears off within four to eight hours, but it can last up to 24 hours in some individuals .

Result of Action

The primary molecular effect of this compound is the blockade of muscarinic acetylcholine receptors . On a cellular level, this leads to relaxation of the pupillary sphincter and ciliary muscles in the eye . The overall result is mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which facilitate eye examinations and certain ocular procedures .

Action Environment

The effects of this compound can vary depending on certain environmental factors. For instance, the drug’s effectiveness can differ slightly in patients with light and dark irides . Age is another factor that can influence the drug’s action. A study demonstrated that atropine/tropicamide have different effects on cycloplegia in children of different ages . Therefore, these factors should be considered when evaluating the refractive state before refractive surgery or mydriasis optometry for children of different ages .

Biochemical Analysis

Biochemical Properties

Tropicamide interacts with muscarinic acetylcholine receptors, specifically blocking their responses. This interaction is crucial in its role in dilating the pupil and paralyzing the ciliary muscle in the eye . By binding to these receptors, this compound inhibits the parasympathetic drive, allowing the sympathetic nervous system to exert more influence, leading to pupil dilation .

Cellular Effects

This compound has significant effects on various types of cells, particularly those in the eye. It works by making the muscles within the eye unable to respond to nerve signals . This results in dilation of the pupil and paralysis of the ciliary muscle, facilitating eye examinations or ocular procedures . Systemic adverse effects, such as tachycardia, central nervous system disturbances, and muscle rigidity, have been reported with the use of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on muscarinic acetylcholine receptors. It non-selectively blocks these receptors, leading to mydriasis and cycloplegia . This mechanism involves inhibiting the responses of the iris sphincter muscle and the ciliary muscle to cholinergic stimulation .

Temporal Effects in Laboratory Settings

This compound’s effects are relatively short-lived, making it ideal for temporary use in diagnostic procedures. The onset of its effects occurs quickly, within about 1 to 2 hours, and its effects last for up to a day

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tremulous jaw movements, a model of parkinsonian tremor . The effects of this compound varied with different dosages, and it was found to be more potent than atropine in suppressing these movements .

Transport and Distribution

This compound is typically administered as eye drops, and its effects are localized to the eye

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tropicamide involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and crystallization to ensure high purity and yield of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDKAVGWHJFAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8045220
Record name Tropicamide
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Molecular Weight

284.35 g/mol
Source PubChem
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Physical Description

Solid
Record name Tropicamide
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Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4), 3.75e-01 g/L
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Record name Tropicamide
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Mechanism of Action

Muscarinic acetylcholine receptors are involved in numerous ocular functions. The M3 subtype is predominantly expressed by smooth muscle cells of the sphincter pupillae, which is a circular muscle of the iris, and ciliary muscles. In response to light or binding of acetylcholine, M3 receptor signalling leads to contraction of the sphincter pupillae and pupil constriction. Contraction of the ciliary muscle via M3 receptor signalling also leads to accommodation, adjusting the lens for near vision. The eye is also innervated by parasympathetic nerves: ciliary ganglion neurons project to the ciliary body and the sphincter pupillae muscle of the iris to control ocular accommodation and pupil constriction. Tropicamide is a non-selective muscarinic antagonist that binds to all subtypes of muscarinic receptors. By binding to muscarinic receptors, tropicamide relaxes the pupillary sphincter muscle and causes pupil dilation. By blocking the muscarinic receptors of the ciliary body, tropicamide also prevents accommodation. Like other muscarinic antagonists, tropicamide inhibits the parasympathetic drive, allowing the sympathetic nervous system responses to dominate. Tropicamide is thought to ameliorate sialorrhea by blocking M4 receptors expressed on salivary glands and reducing hypersalivation.
Record name Tropicamide
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CAS No.

1508-75-4
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Melting Point

96.5 °C
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Record name Tropicamide
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tropicamide exert its mydriatic effect?

A1: this compound is a rapid-acting antimuscarinic agent. It blocks the action of acetylcholine at muscarinic receptors in the iris sphincter muscle, leading to pupil dilation (mydriasis). [, , , ]

Q2: Does this compound affect accommodation, and if so, how?

A2: Yes, this compound also induces cycloplegia, which is the paralysis of accommodation. It achieves this by blocking the action of acetylcholine at muscarinic receptors in the ciliary muscle, preventing lens shape changes required for near vision. [, , , ]

Q3: How quickly is this compound absorbed after topical ocular administration?

A5: this compound is rapidly absorbed into the systemic circulation after topical ocular administration, reaching peak plasma concentrations within 5 minutes. []

Q4: How long does the mydriatic effect of this compound last?

A6: The duration of mydriasis induced by this compound varies depending on the concentration used and individual factors. Studies suggest a duration of action of at least 5 hours for 0.5% this compound and 6 hours for 1%. [, , ]

Q5: Does topical this compound have any systemic anticholinergic activity?

A7: Despite rapid systemic absorption, this compound exhibits low affinity for muscarinic receptors and negligible receptor occupancy in plasma, explaining the low incidence of systemic side effects following topical ocular administration. []

Q6: What analytical techniques are used to quantify this compound in biological samples?

A8: Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly used for the sensitive and selective determination of this compound in biological samples, including plasma and ocular tissues. [, ]

Q7: Can this compound be detected in hair samples, and if so, what does this indicate?

A9: Yes, this compound can be detected in hair samples using GC-MS. Detecting this compound in hair provides evidence of past substance use, as hair analysis can reveal drug exposure over a more extended period than blood or urine tests. []

Q8: Are there any specific formulation strategies employed to improve the stability or delivery of this compound eye drops?

A10: Cubic liquid crystalline nanoparticles have shown promise as a delivery system for this compound, exhibiting comparable corneal permeation to commercial formulations and a longer duration of mydriatic effect in rabbits. []

Q9: Why is this compound used in ophthalmic examinations?

A11: this compound is used in ophthalmic examinations for its mydriatic and cycloplegic effects. Mydriasis allows for better visualization of the internal structures of the eye, particularly the retina and optic nerve. Cycloplegia helps obtain a more accurate refractive error measurement, especially in children who can accommodate strongly. [, , , , ]

Q10: What are the typical concentrations of this compound used in ophthalmic solutions?

A12: Commercially available this compound ophthalmic solutions are typically available in concentrations of 0.5% and 1%. [, , , ]

Q11: Does this compound affect corneal biomechanical properties?

A13: Studies using the Ocular Response Analyzer (ORA) found no significant changes in corneal hysteresis, corneal resistance factor, or intraocular pressure measurements before and after this compound instillation, suggesting that it doesn't significantly impact corneal biomechanics. []

Q12: How does this compound compare to other mydriatic agents like Cyclopentolate and Phenylephrine?

A12: this compound, Cyclopentolate, and Phenylephrine are all mydriatic agents with different pharmacological profiles.

    Q13: Does topical this compound affect tear production in animals?

    A15: Studies in cats and horses have shown that topical this compound can significantly reduce tear production as measured by the Schirmer tear test. [, ]

    Q14: Is there a potential for abuse or misuse of this compound?

    A16: Yes, unfortunately, there have been reports of this compound eyedrop misuse, particularly in individuals with opioid addiction. [, , ]

    Q15: Why is this compound misused?

    A17: Individuals who misuse this compound may seek euphoria, hallucinations, or attenuation of opioid withdrawal symptoms. [, , ]

    Q16: What are the potential risks associated with this compound misuse?

    A18: Intravenous administration of high doses of this compound, as seen in cases of misuse, can lead to serious complications, including central nervous system effects, cardiovascular problems, and even death. [, , ]

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